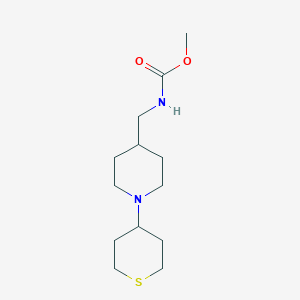

methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate

Description

Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate is a piperidine-derived carbamate compound featuring a tetrahydrothiopyran moiety. The thiopyran ring introduces a sulfur atom into the structure, which may influence electronic properties, lipophilicity, and metabolic stability compared to oxygen-containing analogs (e.g., tetrahydro-2H-pyran derivatives).

Properties

IUPAC Name |

methyl N-[[1-(thian-4-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2S/c1-17-13(16)14-10-11-2-6-15(7-3-11)12-4-8-18-9-5-12/h11-12H,2-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMICMDIEIDJUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CCN(CC1)C2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the formation of the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Thiopyran vs. Pyran : The target compound’s thiopyran moiety replaces the oxygen atom in Compound 17’s tetrahydro-2H-pyran with sulfur, likely increasing lipophilicity and altering metabolic pathways due to sulfur’s electronegativity and oxidation susceptibility .

- Naphthalene vs. Thiopyran : Compounds 11 and 17 incorporate bulky aromatic groups (naphthalene), which may enhance receptor binding but reduce solubility compared to the target’s thiopyran .

- Ureidopyrimidine Hybrid (14c) : The sulfonyl and trifluoromethyl groups in 14c suggest herbicidal activity, contrasting with the target’s uncharacterized carbamate .

Biological Activity

Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural combination that includes a tetrahydro-2H-thiopyran moiety and a piperidine ring, which are known to influence its biological properties. The molecular formula is with a molecular weight of approximately 299.41 g/mol. The presence of the carbamate functional group enhances solubility and bioactivity, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to several mechanisms:

- MDM2 Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit the Murine Double Minute 2 (MDM2) protein, which regulates the tumor suppressor p53. This interaction could lead to enhanced p53 signaling, promoting apoptosis in cancer cells.

- Cannabinoid Receptor Interaction : The tetrahydro-2H-thiopyran component may enhance binding affinity to cannabinoid receptors, potentially offering analgesic effects without the side effects commonly associated with cannabinoid receptor agonists.

- Anticancer Properties : Similar compounds have demonstrated significant anticancer activities, particularly against various human malignant cell lines, indicating that this compound may also possess similar properties .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anticancer activity | MDM2 inhibition |

| N-Methyl-N'-(tetrahydro-pyran)carboxamide | Analgesic effects | Cannabinoid receptor interaction |

| 6-(Piperidinyl)-furan derivatives | Anticancer properties | Cytotoxicity against cancer cell lines |

| Tetrahydro-pyrido-pyrimidine derivatives | Antitumor activity | Induction of apoptosis in malignant cells |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Studies : A study investigated various tetrahydrothiopyran derivatives for their cytotoxic effects on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a potential pathway for developing new anticancer agents .

- Virtual Screening and Predictive Models : Research utilizing computational methods such as ADME (Absorption, Distribution, Metabolism, and Excretion) analysis has predicted the biological activity of compounds based on their chemical structure. This predictive capability aids in identifying promising candidates for further experimental validation .

- Pharmacological Applications : The incorporation of the tetrahydrothiopyran moiety has been linked to enhanced interaction profiles with various biological targets, making these compounds suitable for drug development aimed at treating pain and cancer.

Q & A

Q. Methodological Considerations :

- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) improve carbamate coupling efficiency .

- Temperature control : Low temperatures (0–5°C) during alkylation reduce side reactions like over-alkylation .

- Yield optimization : Polymer-supported reagents (e.g., in-situ generated chloroformates) enhance purity by simplifying byproduct removal .

Q. IR Spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .

Q. Mass Spectrometry :

- Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₃H₂₂N₂O₂S, exact mass 278.14) with fragmentation patterns confirming the thiopyran-piperidine linkage .

What computational methods are appropriate for predicting the binding affinity of this compound to biological targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases) via the carbamate group’s hydrogen-bonding potential .

- MD Simulations : Assess stability of the thiopyran-piperidine scaffold in lipid bilayers to predict membrane permeability (AMBER or GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., thiopyran vs. tetrahydropyran) with activity using descriptors like logP and polar surface area .

Q. Key Finding :

- The sulfur atom in thiopyran increases lipophilicity (logP ~2.5) compared to oxygen analogs (logP ~1.8), enhancing blood-brain barrier penetration in silico .

What strategies mitigate byproduct formation during the alkylation of the piperidine ring in the synthesis?

Advanced Research Question

- Regioselectivity control : Use bulky bases (e.g., LDA) to favor mono-alkylation over di-alkylation .

- Temperature modulation : Slow addition of alkylating agents at –20°C minimizes polysubstitution .

- Protecting groups : Temporarily protect the piperidine nitrogen with Boc to direct reactivity to the methylene position .

Q. Data Contradiction Analysis :

- reports higher yields with polymer-supported reagents, while emphasizes anhydrous conditions. Reconciling these, combining inert atmospheres with immobilized reagents may optimize reproducibility .

How does the thiopyran moiety influence the compound’s pharmacokinetic properties compared to oxy-analogues?

Advanced Research Question

- Metabolic stability : Thiopyran’s sulfur resists oxidative metabolism (CYP450), extending half-life in vitro .

- Solubility : Thiopyran reduces aqueous solubility (~0.5 mg/mL) compared to tetrahydropyran analogs (~1.2 mg/mL) due to lower polarity .

- Protein binding : Sulfur’s electronegativity increases albumin binding (90% vs. 75% for oxy-analogues), affecting free drug concentration .

What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are effective?

Advanced Research Question

- Chiral centers : The piperidine-thiopyran junction may introduce stereoisomerism.

- Resolution methods :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol mobile phases .

- Kinetic resolution : Enzymatic hydrolysis of racemic carbamates using lipases (e.g., Candida antarctica) .

Key Reference : highlights tert-butyl carbamates’ stability during chiral separations, suggesting analogous methods for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.